molecular formula C31H48N4O2 B12609173 N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea CAS No. 647857-91-8

N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea

Cat. No.: B12609173
CAS No.: 647857-91-8
M. Wt: 508.7 g/mol
InChI Key: TUWBGRWEYFNQMM-UHFFFAOYSA-N
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Description

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of azobenzene derivatives, which are known for their photoresponsive properties. Azobenzene compounds are widely studied for their ability to undergo reversible trans-cis isomerization upon exposure to light, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azobenzene Moiety: The initial step involves the diazotization of 4-hexylaniline followed by coupling with phenol to form the azobenzene intermediate.

    Etherification: The azobenzene intermediate is then subjected to etherification with 10-bromodecanol to introduce the decyl chain.

    Urea Formation: Finally, the resulting compound is reacted with dimethylamine to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azobenzene moiety to hydrazine derivatives.

    Substitution: The phenoxy and decyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.

Major Products Formed

    Oxidation: Formation of phenolic oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy and decyl derivatives.

Scientific Research Applications

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea has diverse applications in scientific research:

    Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.

    Biology: Employed in the development of photoresponsive biomolecules for controlled drug delivery and molecular imaging.

    Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated pharmaceuticals.

    Industry: Utilized in the production of photoresponsive polymers and coatings for optical data storage and smart materials.

Mechanism of Action

The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:

    Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.

    Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can be compared with other azobenzene derivatives such as:

    (E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: Similar in structure but with different substituents affecting their photoresponsive behavior.

    11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate: Another azobenzene derivative with a longer alkyl chain, influencing its solubility and phase behavior.

Properties

CAS No.

647857-91-8

Molecular Formula

C31H48N4O2

Molecular Weight

508.7 g/mol

IUPAC Name

3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea

InChI

InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36)

InChI Key

TUWBGRWEYFNQMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C

Origin of Product

United States

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